Anhydrotetrodotoxin

Description

Occurrence in Terrestrial Organisms

While predominantly found in marine environments, anhydrotetrodotoxin has also been detected in certain terrestrial amphibians. This discovery has added a layer of complexity to the understanding of its biogenic origins.

This compound has been identified in various species of newts and frogs. nih.govmdpi.comwikipedia.org Notably, it has been found in newts of the family Salamandridae and in frogs of the family Brachycephalidae. embrapa.brnih.gov For example, analysis of three species of the Brazilian brachycephalid frogs—Brachycephalus ephippium, B. nodoterga, and B. pernix—revealed the presence of 4,9-anhydroTTX. embrapa.br Its presence has also been noted in the Eastern newt (Notophthalmus viridescens). wikipedia.org

Table 2: Terrestrial Amphibians Identified with this compound

| Species | Common Name | Family |

|---|---|---|

| Brachycephalus ephippium | Pumpkin Toadlet | Brachycephalidae embrapa.br |

| Brachycephalus nodoterga | - | Brachycephalidae embrapa.br |

| Brachycephalus pernix | - | Brachycephalidae embrapa.br |

| Notophthalmus viridescens | Eastern Newt | Salamandridae wikipedia.org |

The origin of this compound in terrestrial animals is more debated than in their marine counterparts. mdpi.com While the bacterial origin and food web accumulation model is well-supported for marine ecosystems, the pathway in terrestrial systems remains less clear. mdpi.com A key argument against a solely bacterial origin in amphibians is the presence of unique TTX analogs not commonly found in marine organisms or the bacteria that produce them. mdpi.com However, the variation in toxicity among different populations of the same amphibian species could suggest an exogenous source for the toxin. embrapa.br The biosynthetic pathway for TTX is believed to differ between aquatic and terrestrial organisms, with new research suggesting that in newts, the synthesis may begin with geranyl guanidine (B92328). wikipedia.org This suggests a potentially different evolutionary pathway for the presence of these toxins in terrestrial versus marine environments.

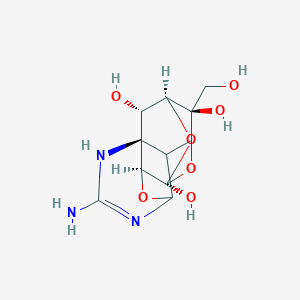

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,11S,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O7/c12-8-13-6-2-4-9(17,1-15)5-3(16)10(2,14-8)7(19-6)11(18,20-4)21-5/h2-7,15-18H,1H2,(H3,12,13,14)/t2?,3-,4?,5+,6?,7+,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNXQECXKDMLJK-NLWUVLGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C2C3C4N=C(NC35C(C1OC(C5O4)(O2)O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@]1([C@@H]2[C@H]([C@@]34[C@H]5[C@@](O2)(OC1C3C(O5)N=C(N4)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019835 | |

| Record name | Anhydrotetrodotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13072-89-4 | |

| Record name | 4,9-Anhydrotetrodotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13072-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhydrotetrodotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013072894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrotetrodotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogenic Origins of Anhydrotetrodotoxin

Investigating the Biosynthesis of Anhydrotetrodotoxin

The biosynthetic pathway of tetrodotoxin (B1210768) (TTX) and its analogue, this compound, remains one of the significant unsolved mysteries in natural product chemistry. acs.orgnoaa.gov Despite extensive research, the specific genes and enzymatic processes responsible for constructing its complex cage-like structure have not been fully elucidated. acs.orgnih.gov However, several compelling hypotheses have emerged from decades of research, pointing towards a complex interplay of bacterial symbionts and diverse metabolic pathways. The wide distribution of these toxins across unrelated marine and terrestrial animals strongly suggests an exogenous origin, with bacteria being the primary producers. wikipedia.orgmdpi.comawi.de

Hypothesized Bacterial Symbiosis and Production

The leading hypothesis for the origin of this compound in marine animals is its production by symbiotic bacteria. wikipedia.orgmdpi.com This theory is supported by the fact that phylogenetically distinct organisms carry the toxin, making it unlikely that they all evolved the same biosynthetic pathway independently. wikipedia.org Furthermore, pufferfish raised in controlled, toxin-free environments often lose their toxicity over time, while non-toxic cultured puffers can accumulate the toxin when fed a TTX-containing diet. wikipedia.org

Initial evidence for bacterial production emerged in the mid-1980s when researchers isolated bacteria capable of producing tetrodotoxin and this compound. tandfonline.compsu.eduoup.com A Vibrio sp. isolated from the intestines of the xanthid crab, Atergatis floridus, was among the first to be identified as a producer of both TTX and anhydroTTX. psu.eduoup.com Since then, numerous bacterial species, many of which are common in marine environments and associated with marine animals, have been reported to produce these toxins. food-info.netmdpi.com These findings suggest that animals may acquire the toxins through ingestion and subsequent colonization of their tissues by these toxigenic bacteria. wikipedia.orgawi.de

Several bacterial genera have been implicated in the production of tetrodotoxin and this compound.

| Bacterial Genus | Associated Animal Host(s) | Reference(s) |

| Vibrio | Xanthid crab (Atergatis floridus), Pufferfish, Starfish, Gastropods | psu.edufood-info.netmdpi.commdpi.comresearchgate.net |

| Pseudomonas | Red calcareous alga (Jania sp.), Pufferfish skin | tandfonline.comfood-info.netmdpi.com |

| Photobacterium | General marine bacteria | food-info.netresearchgate.net |

| Bacillus | Marine banded worm, Pufferfish | nih.govmdpi.commdpi.com |

| Aeromonas | Various marine organisms | wikipedia.orgmdpi.com |

| Actinomyces | Various marine organisms | wikipedia.orgmdpi.com |

| Raoultella | Pufferfish (Takifugu niphobles) | mdpi.com |

While the bacterial production theory is widely supported, some studies have noted the low levels of toxins produced by bacteria in vitro, leading to ongoing debate and research into the precise mechanisms of toxin accumulation in host organisms. noaa.govnih.gov

Proposed Biosynthetic Pathways and Intermediates

The unique and complex structure of the this compound molecule has led to several hypotheses regarding its biosynthetic pathway, invoking a range of precursors and enzymatic systems. noaa.gov The pathways in marine and terrestrial organisms are thought to be different. noaa.govmdpi.com

A prominent hypothesis suggests that the amino acid arginine is a key precursor in the biosynthesis of tetrodotoxin and its analogues. umich.edunih.gov This is primarily because arginine can serve as the donor for the distinctive guanidinium (B1211019) group, which is essential for the toxin's activity. nih.govmdpi.com One proposed pathway involves arginine transferring its guanidinium group to a three-carbon unit substrate via an amidinotransferase enzyme. nih.govmdpi.com This initial step is thought to be followed by the extension of the carbon backbone. nih.govmdpi.com Studies on the gut microbiota of toxic pufferfish have shown that the arginine biosynthesis pathway is significantly upregulated compared to non-toxic species, lending further support to this hypothesis. nih.govmdpi.com

An alternative hypothesis, derived primarily from studies of toxic newts, proposes a monoterpene origin for tetrodotoxin. noaa.govumich.edu This theory gained traction with the discovery of several TTX analogues and cyclic guanidinium compounds in newts that were not found in marine organisms. acs.orgmdpi.com One key intermediate identified in newts is 4,9-anhydro-10-hemiketal-5-deoxyTTX , whose carbon skeleton suggests a possible derivation from a C10 monoterpene starter unit like geranyl guanidine (B92328). umich.edunih.gov Researchers have proposed that geranyl guanidine could be cyclized and undergo extensive oxidative transformations to form the complex tricyclic structure of TTX analogues. acs.orgnoaa.gov The widespread distribution of these monoterpene-derived guanidino compounds in various toxic newt species supports the idea of a distinct terrestrial biosynthetic pathway. acs.orgnih.gov However, these specific intermediates have not been detected in marine animals like pufferfish, which accumulate different types of bicyclic guanidino compounds, implying a separate, or orthogonal, pathway in marine environments. noaa.gov

The biosynthesis of complex natural products in bacteria is often carried out by large, multifunctional enzyme complexes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). frontiersin.orgrsc.org It has been hypothesized that the bacterial biosynthesis of tetrodotoxin involves these enzymatic systems. nih.govmdpi.com PKS and NRPS assembly lines are modular, with each module responsible for adding and modifying a specific building block (like acyl-CoAs or amino acids) to a growing chain. frontiersin.orgnih.gov This modular nature could account for the assembly of the complex carbon backbone of this compound. mdpi.com Genomic analysis of TTX-producing bacteria, such as Bacillus sp., suggests that their ability to synthesize the toxin may be linked to specific gene clusters that encode for PKS and NRPS enzymes. mdpi.comdntb.gov.ua

This compound as a Predicted Biosynthetic Precursor to Tetrodotoxin

This compound is widely considered to be a direct biosynthetic precursor to tetrodotoxin. mdpi.commdpi.com It is proposed that in the final stages of biosynthesis, this compound is hydrolyzed to form tetrodotoxin. mdpi.com This is supported by the proposed pathway where an earlier intermediate, 4,9-anhydro-10-hemiketal-5-deoxyTTX, is first oxidized to create 4,9-anhydroTTX, which then undergoes hydrolysis to yield TTX. mdpi.comumich.edu

In acidic aqueous solutions, a chemical equilibrium exists between tetrodotoxin, 4-epitetrodotoxin, and 4,9-anhydrotetrodotoxin (B10788141). mdpi.com this compound itself is only slightly toxic but can be converted into the highly potent tetrodotoxin, particularly at lower pH values. asm.org The presence of 4,9-anhydroTTX in significant ratios in the liver of pufferfish further suggests its role as a key metabolite or precursor in the toxin's biological lifecycle. nih.gov

| Proposed Biosynthetic Intermediates | Hypothesized Pathway | Organism Type | Reference(s) |

| Arginine | Arginine Synthesis Pathway | Marine/Bacterial | nih.govmdpi.comnih.govumich.edu |

| Geranyl guanidine | Monoterpene Origin | Terrestrial (Newts) | acs.orgumich.edunih.gov |

| 4,9-anhydro-10-hemiketal-5-deoxyTTX | Monoterpene Origin | Terrestrial (Newts) | noaa.govmdpi.comumich.edu |

| This compound | Final Precursor to TTX | Marine & Terrestrial | mdpi.comumich.edumdpi.com |

Chemical Synthesis and Structural Modification of Anhydrotetrodotoxin

Strategies for Total Synthesis of Anhydrotetrodotoxin and Related Analogues

The total synthesis of this compound is intrinsically linked to the synthesis of tetrodotoxin (B1210768) itself, as they are often co-products or can be derived from common intermediates. sci-hub.seresearchgate.net The immense structural complexity of the tetrodotoxin framework, characterized by a dense arrangement of stereocenters and functional groups, has made its synthesis a formidable challenge and a landmark achievement in organic chemistry. nih.gov Synthetic strategies often generate the more stable 4,9-anhydro form, which can later be hydrolyzed to the corresponding tetrodotoxin analogue. mdpi.comnih.gov

One notable enantioselective total synthesis of both (-)-tetrodotoxin and 4,9-anhydrotetrodotoxin (B10788141) was accomplished starting from commercially available p-benzoquinone. sci-hub.senih.gov This approach highlights the dual-target nature of many synthetic routes. Another scalable asymmetric synthesis of TTX and anhydro-TTX begins with furfuryl alcohol, showcasing the use of abundant chemical feedstocks. researchgate.net

Stereocontrol Methodologies in Complex Molecule Synthesis

Achieving precise control over the numerous stereogenic centers is the most critical aspect of synthesizing this compound and its parent compound, tetrodotoxin. The dense oxygenation and nine contiguous stereocenters of the TTX core demand highly sophisticated stereocontrol strategies. sci-hub.senih.gov

Key methodologies employed include:

Diels-Alder Reactions : The Kishi synthesis famously utilized a Diels-Alder reaction of a quinone derivative to establish the initial cyclohexane (B81311) ring. nih.gov More recent approaches have also employed stereoselective Diels-Alder reactions to assemble the core structure. researchgate.net A hetero-Diels-Alder cycloaddition has also been a key step in constructing advanced intermediates. scholaris.ca

Intramolecular Cycloadditions : The intramolecular 1,3-dipolar cycloaddition of a nitrile oxide is a powerful method for forming the isoxazoline (B3343090) ring, which serves as a precursor to the central cyclohexane core and installs key stereochemistry. sci-hub.senih.govresearchgate.net

Substrate-Controlled Reactions : Many syntheses rely on the existing stereocenters of an intermediate to direct the stereochemical outcome of subsequent reactions. This includes stereoselective epoxidations and dihydroxylations of strategically placed double bonds on the cyclohexane core. nih.govnih.gov For instance, a dihydroxylation step was used to install the tertiary alcohol at C6 with the correct absolute configuration. researchgate.net

Rearrangement Reactions : A nih.govnih.gov-sigmatropic rearrangement of an allylic cyanate (B1221674) has been used effectively to control stereochemistry. sci-hub.senih.gov Similarly, a highly stereoselective allyl cyanate-to-isocyanate rearrangement was employed to install the nitrogen atom at the C8a position. scholaris.ca

Late-Stage Modification Approaches from Common Intermediates

Modern synthetic strategies increasingly favor the development of a common intermediate that can be divergently modified in the final stages to produce a variety of analogues. This late-stage functionalization is particularly valuable for creating derivatives for structure-activity relationship (SAR) studies. sci-hub.senih.gov

For example, a synthetic route developed by Fukuyama and colleagues was successfully applied to the synthesis of not only tetrodotoxin and 4,9-anhydrotetrodotoxin but also congeners like 11-norTTX-6(R)-ol and 4,9-anhydro-11-norTTX-6(R)-ol through the late-stage modification of a shared intermediate. sci-hub.senih.gov This approach allows for efficient access to rare natural and unnatural analogues that would otherwise require separate, lengthy syntheses. chemistryviews.org The synthesis of 8,11-dideoxytetrodotoxin was also achieved from a common intermediate developed during studies toward tetrodotoxin itself. nih.gov

The stability of the 4,9-anhydro linkage is often exploited, with many total syntheses generating anhydro compounds as late-stage intermediates. mdpi.comnih.gov These stabilized molecules can withstand various reaction conditions before a final hydrolysis step yields the target tetrodotoxin analogues. mdpi.comnih.gov

Exploration of Novel Chemical Transformations in Synthesis

The pursuit of more efficient and elegant syntheses of tetrodotoxins has spurred the development and application of novel chemical reactions.

Noteworthy transformations include:

Oxidative Dearomatization : An approach using the oxidative dearomatization of a substituted guaiacol (B22219) arene has been explored to produce a masked ortho-benzoquinone. This reactive species can then participate in cycloadditions to build the complex core. nih.gov

Ruthenium-Catalyzed Reactions : A ruthenium-catalyzed hydroxylactonization was a key step in one synthesis to form the dioxa-adamantane core. researchgate.net In another route, ruthenium-catalyzed oxidative alkyne cleavage enabled the rapid assembly of TTX and anhydro-TTX. researchgate.net

Samarium Diiodide (SmI₂)-Mediated Fragmentation : An innovative transformation using SmI₂ was developed to mediate a concurrent fragmentation, oxo-bridge ring opening, and ester reduction, streamlining the construction of the highly oxidized skeleton. researchgate.net

Guanidine (B92328) Installation Methods : Efficiently installing the unique cyclic guanidine moiety is a significant challenge. Novel methods using Boc-protected isothiourea have been developed to address this step. nih.gov

Derivatives and Analogues of this compound

This compound is part of a dynamic system of related compounds and serves as a platform for creating new scientific tools.

Chemical Interconversion with Tetrodotoxin and 4-EpiTetrodotoxin

In acidic aqueous solutions, tetrodotoxin, 4-epi-tetrodotoxin (its epimer at the C4 position), and 4,9-anhydrotetrodotoxin exist in a chemical equilibrium. nih.govgoogle.comsciforum.net This interconversion means that a pure sample of one analogue in an acidic solution will slowly form a mixture of all three. nih.govresearchgate.net

It has been reported that both TTX and 4,9-anhydroTTX will epimerize to an equilibrium mixture where the ratio of TTX to 4,9-anhydroTTX is approximately 4:1. nih.govresearchgate.net This equilibrium is a crucial consideration during the extraction, purification, and synthesis of these compounds. google.com For example, final deprotection steps under acidic conditions in a total synthesis can yield a mixture of tetrodotoxin and this compound. nih.govresearchgate.net To avoid this, neutral deprotection conditions have been developed to allow for the isolation of pure tetrodotoxin without dehydration to the anhydro form. sci-hub.senih.gov

Table 1: Interconversion of Tetrodotoxin Analogues in Solution

| Compound | Conditions | Resulting Products | Reference |

|---|---|---|---|

| Tetrodotoxin | Acidic aqueous solution | Equilibrium mixture of TTX, 4-epiTTX, and 4,9-anhydroTTX | google.comsciforum.net |

| 4,9-Anhydrotetrodotoxin | Acidic aqueous solution | Equilibrium mixture of TTX, 4-epiTTX, and 4,9-anhydroTTX | nih.govresearchgate.net |

| Fully Protected Intermediate | Acidic deprotection | Mixture of Tetrodotoxin and this compound | nih.govresearchgate.net |

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of this compound analogues is critical for probing the structure-activity relationships (SAR) of how these toxins interact with their biological targets, primarily voltage-gated sodium channels (NaV). capes.gov.br Minute structural changes can lead to significant differences in activity and selectivity for various NaV channel isoforms. nih.gov For instance, 4,9-anhydroTTX itself is a highly selective blocker of the NaV1.6 channel isoform, making it a valuable pharmacological tool. mdpi.comnih.gov

The design and synthesis of novel analogues aim to elucidate the roles of specific functional groups. researchgate.net For example, the total syntheses of 5-deoxytetrodotoxin (a natural analogue) and 8-deoxytetrodotoxin (an unnatural analogue) were undertaken to investigate the importance of the hydroxyl groups at the C-5 and C-8 positions for biological activity. researchgate.net Similarly, the synthesis of 8,11-dideoxytetrodotoxin, which showed very weak activity, provided further insight into the structural requirements for function. nih.gov These SAR studies, enabled by chemical synthesis, are essential for developing new molecular probes and potential therapeutics. capes.gov.brnih.gov

Molecular Pharmacology and Mechanism of Action of Anhydrotetrodotoxin

Interaction with Voltage-Gated Sodium (NaV) Channels

Anhydrotetrodotoxin's primary mechanism of action involves the blockade of NaV channels, thereby inhibiting the influx of sodium ions that is essential for the rising phase of an action potential. wikipedia.org However, its blocking efficacy varies significantly across the different NaV channel isoforms.

This compound is recognized for its highly selective and potent blockade of the NaV1.6 channel isoform. mdpi.comnih.gov Research has demonstrated that 4,9-anhydroTTX can inhibit NaV1.6 channels with a blocking efficacy that is 40 to 160 times higher than for other TTX-sensitive NaV channel isoforms. mdpi.comnih.gov The IC₅₀ value, which represents the concentration of an inhibitor required for 50% inhibition of a biological function, for this compound on NaV1.6 channels is approximately 7.8 nM. mdpi.comrndsystems.comfocusbiomolecules.com This high selectivity makes it a valuable pharmacological tool for investigating the specific physiological and pathophysiological roles of NaV1.6 channels. mdpi.comnih.gov However, it's important to note that while it shows strong preference for NaV1.6, it is not entirely specific, as it also demonstrates significant effects on NaV1.1 channels. nih.govresearchgate.net

While this compound is most potent against NaV1.6, it also exerts inhibitory effects on other TTX-sensitive NaV channel isoforms, albeit at significantly higher concentrations. mdpi.comnih.gov Studies have reported IC₅₀ values for this compound on various isoforms, demonstrating a clear hierarchy of sensitivity. For instance, the IC₅₀ values for NaV1.2, NaV1.3, NaV1.4, and NaV1.7 are reported to be 1260 nM, 341 nM, 988 nM, and 1270 nM, respectively. mdpi.comrndsystems.com

Recent findings have also highlighted that this compound can potently block human NaV1.1 channels at nanomolar concentrations, similar to its effect on NaV1.6. nih.govnih.govresearchgate.net This finding is crucial as it suggests that this compound may not be a suitable tool for distinguishing NaV1.6-specific functions in environments where NaV1.1 is also present, such as in human brain networks. nih.gov

Table 1: Inhibitory Effects (IC₅₀) of this compound on Various NaV Channel Isoforms

| NaV Channel Isoform | IC₅₀ (nM) |

|---|---|

| NaV1.1 | Significant blockade in the nanomolar range nih.govresearchgate.net |

| NaV1.2 | 1260 mdpi.comrndsystems.com |

| NaV1.3 | 341 mdpi.comrndsystems.com |

| NaV1.4 | 988 mdpi.comrndsystems.com |

| NaV1.5 | 78500 rndsystems.com |

| NaV1.6 | 7.8 mdpi.comrndsystems.com |

| NaV1.7 | 1270 mdpi.comrndsystems.com |

| NaV1.8 | >30000 rndsystems.com |

Data derived from multiple sources. mdpi.comrndsystems.comnih.govresearchgate.net

When compared to its parent compound, tetrodotoxin (B1210768), this compound generally exhibits a weaker blocking effect on most NaV channel isoforms. nih.gov For most TTX-sensitive channels, TTX is 40 to 231 times more effective than 4,9-ah-TTX. physiology.org The striking exception is the NaV1.6 isoform, where this compound demonstrates a comparable, and in some experimental setups, even more potent blocking activity than TTX. physiology.orgbiorxiv.org

The IC₅₀ values for TTX on NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7 are 7.8 nM, 2.8 nM, 4.5 nM, 3.8 nM, and 5.5 nM, respectively. physiology.org This highlights the unique selectivity profile of this compound for NaV1.6, as the potency of TTX is more uniform across the different sensitive isoforms. This differential activity underscores the subtle structural differences between the toxins and their binding sites on the various NaV channel subtypes.

Table 2: Comparative IC₅₀ Values of this compound and Tetrodotoxin

| NaV Channel Isoform | This compound IC₅₀ (nM) | Tetrodotoxin IC₅₀ (nM) |

|---|---|---|

| NaV1.2 | 1260 physiology.org | 7.8 physiology.org |

| NaV1.3 | 341 physiology.org | 2.8 physiology.org |

| NaV1.4 | 988 physiology.org | 4.5 physiology.org |

| NaV1.5 | 78500 physiology.org | 1970 physiology.org |

| NaV1.6 | 7.8 physiology.org | 3.8 physiology.org |

| NaV1.7 | 1270 physiology.org | 5.5 physiology.org |

| NaV1.8 | >30000 physiology.org | 1330 physiology.org |

This table presents a comparative view of the blocking efficacy. physiology.org

Molecular Basis of NaV Channel Binding and Inhibition

The selective interaction of this compound with NaV channels is rooted in specific structural features of both the toxin and the channel's binding pocket.

It is widely accepted that tetrodotoxin and its analogues, including this compound, bind to the outer vestibule of the NaV channel pore. mdpi.com This binding site, often referred to as neurotoxin receptor site 1, is formed by the P-loop regions of the four homologous domains (I-IV) that constitute the channel's α-subunit. mdpi.comwikipedia.org These P-loops line the outer pore and are critical for ion selectivity and permeation. The toxin physically occludes the pore, preventing the passage of sodium ions. mdpi.com While the exact binding site for this compound in NaV1.6 channels has been a subject of investigation, it is believed to share the same general location as TTX. mdpi.comnih.gov Subtle differences in the amino acid residues within the P-loops of different NaV channel isoforms are thought to be responsible for the observed variations in binding affinity and blocking efficacy of this compound. nih.gov

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the interaction between this compound and the NaV1.6 channel. nih.govresearchgate.net Cryo-EM structures of the human NaV1.6 channel in complex with 4,9-anhydro-TTX have been determined, revealing the molecular details of this interaction. nih.govglobalauthorid.com

These studies confirm that this compound binds within a pocket that is similar to the tetrodotoxin binding site. nih.govresearchgate.net The toxin occupies the sodium ion binding sites within the selectivity filter, leading to a complete blockage of the channel. nih.govresearchgate.net Furthermore, molecular dynamics simulations based on these structures suggest that subtle conformational differences in the selectivity filter among different NaV channel isoforms influence the binding affinity of TTX analogues like this compound. nih.gov These structural elucidations provide a concrete basis for understanding the high-affinity and selective inhibition of NaV1.6 by this compound. nih.gov

Molecular Dynamics Simulations of Ligand-Channel Interactions

Molecular dynamics (MD) simulations have become an important tool for understanding the interactions between ligands and ion channels at an atomic level. rsc.org In the case of this compound, specifically its 4,9-anhydrotetrodotoxin (B10788141) (4,9-ah-TTX) analog, MD simulations have provided significant insights into its binding mechanism with voltage-gated sodium (NaV) channels. rsc.orgmdpi.com

Recent studies utilizing cryo-electron microscopy (cryo-EM) complemented by MD simulations have elucidated the structure of the human NaV1.6 channel both alone and in complex with 4,9-ah-TTX. uniprot.orgnih.govbiorxiv.org These simulations reveal that 4,9-ah-TTX binds to a pocket within the outer vestibule of the channel, which is similar to the binding site of its parent compound, tetrodotoxin (TTX). uniprot.orgnih.govresearchgate.net The binding of 4,9-ah-TTX physically occludes the ion-conducting pore, thereby blocking the passage of sodium ions. uniprot.orgresearchgate.net

The simulations highlight that the stability of the nanostructure significantly influences the binding affinity of TTX analogs. mdpi.com Charged amino acid residues, particularly aspartic acid (ASP) and glutamic acid (GLU), located at the entrance of the binding site, are crucial for the strong binding of TTX and its derivatives. mdpi.comresearchgate.net MD simulations further demonstrate that subtle conformational differences in the channel's selectivity filter among different NaV channel subtypes can affect the binding affinity of TTX analogs, providing a molecular basis for the observed selectivity of 4,9-ah-TTX. uniprot.orgnih.gov This computational approach helps to explain how specific interactions contribute to the unique pharmacological profile of 4,9-ah-TTX, particularly its high affinity for the NaV1.6 isoform. physiology.org

Electrophysiological Characterization of this compound Effects

Whole-Cell Patch Clamp Techniques

The whole-cell patch-clamp technique is a fundamental electrophysiological method used to study the effects of compounds like this compound on ion channels. nih.gov This technique allows for the precise measurement of ionic currents flowing across the entire cell membrane of a single cell, providing detailed information about channel function and modulation by drugs or toxins.

Researchers have extensively used whole-cell patch-clamp recordings to characterize the inhibitory effects of 4,9-anhydrotetrodotoxin on various NaV channel isoforms. nih.govresearchgate.netbiorxiv.org In these experiments, cells that are engineered to express a specific NaV channel subtype (e.g., HEK-293 cells) are voltage-clamped, and the sodium currents (INa) are recorded before and after the application of 4,9-anhydrotetrodotoxin. nih.gov This allows for the determination of key pharmacological parameters, such as the half-maximal inhibitory concentration (IC50), which quantifies the potency of the block. The technique is also used to assess the voltage-dependence of the block and to analyze different components of the sodium current, such as transient, persistent, and resurgent currents. nih.govnih.gov For example, studies have used whole-cell patch-clamp to demonstrate that 4,9-anhydrotetrodotoxin can reduce persistent sodium currents in cells expressing human NaV1.1 channels. nih.gov

Heterologous Expression Studies in Xenopus Oocytes and HEK Cells

Heterologous expression systems are indispensable tools for characterizing the pharmacology of ion channels. By introducing the genetic material (mRNA or cDNA) for a specific ion channel into a host cell that does not normally express it, researchers can study the channel in a controlled environment. mdpi.commdpi.com The most commonly used systems for studying NaV channels and the effects of this compound are Xenopus laevis oocytes and mammalian cell lines like Human Embryonic Kidney (HEK) 293 cells. physiology.orgnih.govmdpi.comnih.gov

Xenopus oocytes are large cells that efficiently translate injected mRNA, leading to robust expression of functional ion channels on their surface membrane. mdpi.commdpi.com Early, pivotal studies on 4,9-anhydrotetrodotoxin used Xenopus oocytes to express seven different NaV channel isoforms (NaV1.2–NaV1.8). physiology.orgnih.gov Using two-electrode voltage clamp, these studies revealed that 4,9-anhydrotetrodotoxin is a highly selective blocker of the NaV1.6 isoform. physiology.orgnih.gov

HEK-293 cells are also widely used because they are of human origin, are easy to culture and transfect, and provide a mammalian cellular background for channel expression. nih.govmdpi.com Studies using HEK cells stably expressing human NaV1.1, NaV1.3, and NaV1.6 have further refined the pharmacological profile of 4,9-anhydrotetrodotoxin, confirming its potent block of NaV1.6 while also showing significant effects on NaV1.1. nih.govresearchgate.net These heterologous expression studies have been crucial in determining the isoform-specific IC50 values for this compound.

Table 1: Inhibitory Potency (IC50) of 4,9-Anhydrotetrodotoxin on Voltage-Gated Sodium Channel Isoforms

Analysis of Persistent and Resurgent NaV Currents

In addition to the main transient sodium current that drives the upstroke of the action potential, some NaV channels can also produce two other types of currents: persistent and resurgent currents. mdpi.comnih.gov The persistent Na+ current (INaP) is a small, non-inactivating current that can affect subthreshold membrane potential and promote repetitive firing. mdpi.comnih.gov The resurgent Na+ current (INaR) is a distinct current that flows during repolarization after an action potential and is thought to be important for high-frequency firing in some neurons. nih.gov The NaV1.6 channel, in particular, is known to be a significant contributor to both persistent and resurgent currents in various types of neurons. mdpi.combiorxiv.org

The selectivity of 4,9-anhydrotetrodotoxin for NaV1.6 makes it a valuable pharmacological tool for investigating the roles of these specific currents. datadryad.org Studies have shown that applying 4,9-anhydrotetrodotoxin can reduce or abolish NaV1.6-mediated currents. datadryad.org For example, in freshly isolated smooth muscle cells from the mouse vas deferens, resurgent-like NaV currents, believed to be mediated by NaV1.6, were reversibly eliminated by 4,9-anhydrotetrodotoxin. mdpi.com Similarly, in vestibular calyx afferents, 4,9-ah-TTX reduced resurgent Na+ current. nih.gov

However, the effect on persistent current can be more complex. In heterologous expression systems, an analysis of persistent current in HEK cells showed that 100 nM 4,9-ah-TTX caused a significant reduction in persistent INa density in cells expressing NaV1.1, but not in those expressing NaV1.3 or NaV1.6 at that concentration. nih.gov These findings highlight the utility of this compound in dissecting the contribution of specific channel isoforms to different components of the total sodium current. nih.govdatadryad.org

Table 2: Chemical Compounds and PubChem CIDs

Advanced Analytical Methodologies for Anhydrotetrodotoxin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of anhydrotetrodotoxin, providing the necessary separation from its parent compound and other derivatives. The choice of detector coupled with the chromatographic system is critical for achieving the required sensitivity and specificity.

High Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely used method for the analysis of tetrodotoxins. nih.gov This technique involves a post-column derivatization process where the non-fluorescent toxins are converted into fluorescent compounds, which are then detected. For TTX and its analogues, this is typically achieved by heating with a strong alkaline solution, such as sodium hydroxide.

The HPLC-FLD method has been successfully employed for the purification and quantification of 4,9-anhydrotetrodotoxin (B10788141) from crude mixtures of TTX analogues. mdpi.com The technique is robust and provides excellent separation, allowing for the assessment of purity. mdpi.comresearchgate.net For instance, the maximal purity of 4,9-anhydroTTX has been assessed at approximately 99% using LC-FLD. mdpi.com However, it is important to note that the acidic conditions sometimes used in analysis can cause the conversion of small amounts of TTX and 4-epiTTX from 4,9-anhydroTTX. mdpi.com

The sensitivity of HPLC-FLD allows for low limits of detection (LOD) and quantification (LOQ), making it suitable for trace analysis in various matrices. While specific LOQ values for anhydroTTX are not always detailed separately, the performance of the method for related toxins demonstrates its capability. For example, in the analysis of paralytic shellfish toxins (PSTs), HPLC-FLD has achieved LOQs as low as ~5 µg STX.2HCl eqv./kg. mdpi.com

Table 1: Example HPLC-FLD System Parameters for Toxin Analysis This table provides a general example of parameters used in HPLC-FLD for marine toxin analysis, based on methodologies for related compounds.

| Parameter | Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 25 cm x 0.46 cm, 5 µm) mdpi.com |

| Mobile Phase | Gradient elution using Ammonium Formate and Acetonitrile mdpi.com |

| Flow Rate | 1.5 mL/minute mdpi.com |

| Post-Column Reagent | Strong alkaline solution (e.g., NaOH) |

| Detection | Fluorescence Detector (Ex: 340 nm, Em: 395 nm) mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and quantification of this compound. mdpi.comaesan.gob.es These methods offer high selectivity and sensitivity, often without the need for derivatization. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently paired with MS for the analysis of highly polar compounds like TTX and its analogues. researchgate.netnih.govresearchgate.net HILIC provides excellent retention for these toxins and promotes efficient ionization at the MS interface. frontiersin.org

An established HILIC-ESI/MS (Electrospray Ionization) system can quantify anhydroTTX alongside other analogues. nih.gov The method utilizes specific mass-to-charge (m/z) ratios for detection in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes, ensuring high specificity. nih.gov For example, the [M+H]⁺ ion for 4,9-anhydroTTX is detected at m/z 302. nih.gov One LC-MS/MS method, employing a porous graphitic carbon column, allows for the simultaneous determination of both PSTs and TTXs, including 4,9-anhydroTTX, within a 20-minute run time. nih.gov

Table 2: Selected Ion Monitoring (SIM) in LC-MS for TTX Analogues

| Compound | [M+H]⁺ Ion (m/z) |

|---|---|

| 5,6,11-trideoxyTTX | 272 |

| 6,11-dideoxyTTX | 288 |

| 4,9-anhydroTTX | 302 |

| 5-deoxyTTX / 11-deoxyTTX | 304 |

| Tetrodotoxin (B1210768) (TTX) / 4-epiTTX | 320 |

Source: Data derived from research on LC/MS analysis of TTX and its deoxy analogs. nih.gov

The development of LC-MS/MS methods is crucial for regulatory monitoring, as they provide reliable quantification with low limits of quantification (LOQs), often in the range of 0.1 to 25 µg/kg. aesan.gob.es

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), enhances the performance of traditional HPLC by using columns with smaller particle sizes (typically <2 µm). measurlabs.com This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to HPLC. measurlabs.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS represents one of the most advanced techniques for toxin analysis. nih.gov

UPLC-MS/MS methods have been developed and validated for the simultaneous detection of numerous marine toxins, including the TTX group. nih.govwaters.com These methods are highly sensitive and can be used for both screening and confirmation purposes in food safety testing. waters.com The use of HILIC with UPLC-MS/MS is particularly effective for separating and quantifying TTX, 4,9-anhydroTTX, and other analogues in complex matrices like shellfish. researchgate.net The enhanced speed and sensitivity make UPLC-MS/MS an excellent tool for high-throughput analysis in routine monitoring programs. measurlabs.comnih.gov

Immunological and Biosensor-Based Detection Strategies

Beyond chromatography, other analytical approaches based on biological interactions, such as immunoassays and cell-based biosensors, are being explored for the detection of marine toxins.

Immunoassays (e.g., ELISA) for this compound Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique designed for detecting and quantifying substances such as proteins, peptides, and small molecules. cellsignal.comthermofisher.com The technique relies on the specific binding of an antibody to its target antigen. mabtech.com

In the context of tetrodotoxins, researchers have focused on developing antibodies for use in ELISA systems. One study detailed the creation of a novel polyclonal antibody by using a haptenic antigen prepared from 4,9-anhydrotetrodotoxin. nih.gov This antibody was then tested for its reactivity with TTX and several of its analogues in a direct one-step ELISA. The results showed that while the antibody reacted effectively with TTX, 4-epiTTX, and 11-oxoTTX, it notably did not show reactivity with 4,9-anhydroTTX itself under the developed ELISA conditions. nih.gov

Table 3: Reactivity of a Novel Polyclonal Antibody in a TTX-based ELISA

| Toxin Analogue | Reactivity in ELISA |

|---|---|

| Tetrodotoxin (TTX) | High |

| 4-epiTTX | High |

| 11-oxoTTX | High |

| 5,6,11-trideoxyTTX | High |

| 4,9-anhydroTTX | No Reactivity |

Source: Findings from a study on a novel polyclonal antibody raised against a TTX hapten. nih.gov

This finding underscores the high specificity of antibody-antigen interactions and highlights a significant challenge in developing a single immunoassay capable of quantifying all TTX analogues equally. The structural difference in 4,9-anhydroTTX, specifically the anhydro bridge between the C4 and C9 positions, likely prevents it from being recognized by this particular antibody. nih.gov

Development of Cell-Based Biosensors (e.g., Cardiomyocyte-based, Neuroblastoma Cell Lines)

Cell-based biosensors are innovative analytical tools that use living cells as the sensing element to detect the physiological effects of chemical or biological substances. mdpi.combiodyn.ro These systems measure changes in cellular parameters, such as electrical activity (action potentials) or impedance, in response to external stimuli. biodyn.ro For neurotoxins like TTX and its analogues, which act on voltage-gated sodium channels, cell lines rich in these channels, such as neuroblastoma cells and cardiomyocytes, are ideal candidates for biosensor development. tesisenred.netnih.gov

Cardiomyocyte-integrated microelectrode arrays have been developed to measure the spontaneous electrical activity of heart cells. nih.gov These platforms can detect the effects of toxins that interfere with ion channels, making them a functional assay for compounds like TTX. tesisenred.net Similarly, neuroblastoma cell lines are used to assess the neurotoxic effects of substances. The principle of these biosensors is to record changes in the local field potentials or impedance of the cell layer when exposed to a toxin. nih.gov

While much of the development has focused on the parent compound, TTX, these cell-based systems offer a promising platform for studying the functional impact of its analogues, including this compound. tesisenred.net The ability to provide real-time data on the physiological response makes them valuable for both research and screening purposes, complementing traditional analytical methods. nih.gov

Anhydrotetrodotoxin As a Research Tool

Probing NaV Channel Function and Dynamics in Excitable Cells

Voltage-gated sodium channels are fundamental to the function of excitable cells, including nerve fibers and muscle cells, where they drive the upstroke of action potentials. mdpi.commdpi.com Anhydrotetrodotoxin serves as a valuable probe for investigating the biophysical properties and physiological roles of these channels. mdpi.com Like its parent compound, tetrodotoxin (B1210768), this compound is understood to block the influx of sodium ions by physically occluding the outer pore of the NaV channel. mdpi.comrepec.org

Cryo-electron microscopy studies have provided molecular insights into this mechanism, revealing that 4,9-anhydrotetrodotoxin (B10788141) binds within a pocket at the channel's outer vestibule, a site similar to where tetrodotoxin binds. repec.org This binding directly obstructs the ion permeation pathway, effectively preventing sodium conductance and, consequently, the generation of action potentials. repec.org

Furthermore, this compound can be used to study the specific dynamics of channel gating. Research using electrophysiological techniques on channels expressed in Xenopus laevis oocytes has shown that, in addition to blocking the channel, this compound can affect its gating properties. Specifically, for the NaV1.6 subtype, both this compound and tetrodotoxin were found to shift the steady-state inactivation to more negative potentials, a dynamic effect not observed in other tetrodotoxin-sensitive subtypes under the same conditions. physiology.org This allows researchers to investigate the unique gating kinetics of NaV1.6 and its contribution to cellular excitability.

Investigating NaV1.6 Channel-Mediated Physiological Processes

The NaV1.6 channel subtype is of particular interest due to its widespread expression in the central and peripheral nervous systems and its role in various physiological functions. mdpi.comrepec.org this compound's preferential blockade of NaV1.6 makes it a key tool for isolating and studying the processes mediated by this specific channel. mdpi.com

NaV1.6 channels are known to contribute significantly to persistent and resurgent sodium currents, which influence subthreshold electrical activity and the repetitive firing behavior of neurons. mdpi.com By applying this compound, researchers can selectively inhibit these currents to determine their role in neuronal function. For example, in freshly isolated smooth muscle cells from the mouse vas deferens, which express NaV1.6, this compound was shown to reversibly abolish resurgent-like sodium currents. mdpi.com This finding strongly suggests that NaV1.6 is the primary channel mediating these currents in this cell type and demonstrates the utility of this compound in linking a specific channel to a specific physiological phenomenon. mdpi.com

Beyond normal physiology, NaV1.6 channels have been implicated in pathological conditions such as pain and the development of certain cancers. mdpi.com The use of this compound as a selective inhibitor provides a pharmacological alternative to genetic knockout models for exploring the role of NaV1.6 in these disease states. mdpi.com

Applications in In Vitro and Ex Vivo Models for Neuroscientific Inquiry

The utility of this compound as a research tool is demonstrated through its application in a variety of in vitro and ex vivo experimental models. mdpi.comnih.gov These controlled settings are essential for detailed neuroscientific inquiry, allowing for precise measurement of ion channel activity. criver.com

Common experimental models for studying this compound effects include:

| Model System | Application | Key Findings | References |

|---|---|---|---|

| Heterologous Expression Systems (e.g., Xenopus oocytes, HEK cells) | Characterizing the selectivity and blocking efficacy of this compound on specific, isolated NaV channel subtypes. | Established the high selectivity for NaV1.6 over other subtypes and quantified inhibitory concentrations (IC50). | mdpi.comnih.govphysiology.org |

| Dissociated/Cultured Neurons (e.g., Vestibular ganglion neurons) | Studying the contribution of NaV1.6 to sodium currents (transient, persistent, resurgent) in specific neuron types. | Demonstrated that this compound blocks a significant portion of transient and persistent sodium currents, implicating NaV1.6 in neuronal firing patterns. | researchgate.net |

| Ex Vivo Tissue Preparations (e.g., mouse vas deferens smooth muscle cells) | Investigating the function of native NaV1.6 channels in their physiological cellular environment. | Confirmed that this compound abolishes resurgent-like currents mediated by native NaV1.6 channels. | mdpi.com |

In these models, electrophysiological techniques such as two-electrode voltage clamp and whole-cell patch clamp are the primary methods used to measure the electrical currents flowing through the sodium channels. nih.govnih.gov By perfusing the cells or tissue with a solution containing this compound, scientists can record the resulting change in sodium currents and thereby deduce the functional role of the this compound-sensitive channels, primarily NaV1.6. mdpi.comnih.gov

Utility in Differentiating NaV Channel Subtypes in Research Settings

A primary application of this compound in research is its use as a pharmacological tool to differentiate between various NaV channel subtypes. mdpi.com Initial studies using mouse NaV channels expressed in Xenopus oocytes established this compound as a highly selective blocker for the NaV1.6 isoform. mdpi.comphysiology.org These foundational experiments reported that its blocking efficacy was 40 to 160 times higher for NaV1.6 compared to other tetrodotoxin-sensitive subtypes like NaV1.2, NaV1.3, NaV1.4, and NaV1.7. mdpi.com This high degree of selectivity suggested it could be an invaluable tool for functionally isolating NaV1.6 from other co-expressed channels. mdpi.comphysiology.org

However, the landscape of its selectivity became more complex with subsequent research. One study using human NaV channels expressed in HEK293T cells reported a much lower potency for this compound on NaV1.6, with an IC50 value of 294 nM, and also noted that other 4,9-anhydro-type analogues did not inhibit the channels at all. nih.gov More significantly, further investigation into human channels revealed that this compound also blocks the human NaV1.1 channel at nanomolar concentrations similar to those that block NaV1.6. nih.govnih.gov This finding indicates that while it remains a potent blocker of NaV1.6, its utility in selectively identifying NaV1.6-specific effects is limited in human systems, particularly in brain networks where both NaV1.1 and NaV1.6 are present. nih.govnih.gov

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound across various NaV channel subtypes from the initial key study.

| NaV Channel Subtype | IC50 of this compound (nM) | Selectivity vs. NaV1.6 | Reference |

|---|---|---|---|

| NaV1.6 | 7.8 | - | physiology.org |

| NaV1.1 | Not initially tested, later found to be sensitive in the nanomolar range | Low in human channels | nih.govphysiology.org |

| NaV1.2 | 1260 | ~162-fold less sensitive | physiology.org |

| NaV1.3 | 341 | ~44-fold less sensitive | physiology.org |

| NaV1.4 | 988 | ~127-fold less sensitive | physiology.org |

| NaV1.7 | 1270 | ~163-fold less sensitive | physiology.org |

| NaV1.5 (TTX-Resistant) | 78500 | >10,000-fold less sensitive | physiology.org |

| NaV1.8 (TTX-Resistant) | >30000 | >3,800-fold less sensitive | physiology.org |

Future Research Avenues

Refinement of Anhydrotetrodotoxin Production and Purification Methods for Research

Currently, this compound is often isolated from crude mixtures of tetrodotoxin (B1210768) (TTX) analogues obtained from sources like pufferfish. mdpi.comnih.gov The process typically involves techniques such as liquid chromatography with fluorescence detection (LC-FLD). mdpi.comnih.gov However, the co-existence of this compound with TTX and other derivatives presents a significant separation challenge due to their similar molecular structures and properties. google.com

Future research should focus on developing more efficient and scalable methods for both producing and purifying this compound. This could involve:

Optimizing Chromatographic Techniques: High-pressure liquid chromatography (HPLC) has been used to separate this compound from TTX. google.com Further refinement of HPLC methods, including the use of different stationary phases and mobile phases, could improve separation efficiency.

Exploring Novel Separation Methods: Techniques like ion-exchange and gel permeation chromatography could be further investigated to achieve complete separation of this compound from other TTX analogues. google.com

Chemical Synthesis: While the total chemical synthesis of TTX analogues often generates 4,9-anhydro compounds as intermediates, developing a synthetic route that specifically and efficiently yields this compound as the final product would be a significant advancement. mdpi.com This would provide a reliable and pure source for research purposes, eliminating the complexities of extraction from natural sources.

A reliable and high-yield production and purification strategy is crucial for advancing research into the properties and applications of this compound. mdpi.com

Comprehensive Elucidation of the Full Biosynthetic Pathway and Associated Enzymes

The complete biosynthetic pathway of tetrodotoxin and its analogues, including this compound, remains largely unknown. wikipedia.orgnih.gov It is widely believed that symbiotic bacteria are the primary producers of TTX, which then accumulates in various marine and terrestrial animals. nih.govwikipedia.org

Key areas for future investigation include:

Identification of Precursors: While some studies suggest a monoterpene origin for TTX, the definitive starting materials for its biosynthesis have not been confirmed. nih.gov Recent research has identified potential precursors like 4,9-anhydro-10-hemiketal-5-deoxyTTX, which is predicted to be converted into 4,9-anhydroTTX. nih.gov

Characterization of Enzymes: The enzymes responsible for the complex series of reactions in the biosynthetic pathway have yet to be fully identified. acs.org Research suggests the involvement of enzymes such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and amidinotransferases. mdpi.comnih.gov Future work should focus on isolating and characterizing these enzymes to understand their specific roles in the synthesis of this compound.

Genetic Analysis: Identifying the gene clusters responsible for TTX biosynthesis in producer organisms is a critical step. mdpi.com This genetic information could be used to understand the regulation of the pathway and potentially to engineer organisms for enhanced production of specific analogues like this compound.

Unraveling the complete biosynthetic pathway will not only provide fundamental scientific knowledge but could also open up biotechnological avenues for the production of this compound. nih.gov

Advanced Structural Studies of this compound-NaV Channel Complexes

This compound, like its parent compound tetrodotoxin, exerts its effects by blocking voltage-gated sodium (NaV) channels. mdpi.com Understanding the precise molecular interactions between this compound and these channels is crucial for explaining its unique selectivity profile.

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have enabled the determination of high-resolution structures of NaV channels in complex with toxins. ebi.ac.ukuniprot.orgnih.govnih.govacs.orgresearchgate.net Future research should leverage these techniques to:

Determine the High-Resolution Structure of the this compound-NaV1.6 Complex: While the structure of the human NaV1.6 channel complexed with 4,9-anhydro-TTX has been reported, further studies at even higher resolutions and under different conditions can provide more detailed insights. uniprot.orgnih.govresearchgate.net This will help to precisely map the binding site and identify the key amino acid residues involved in the interaction.

Compare the Binding of this compound and Tetrodotoxin: Comparative structural studies of NaV channels bound to both this compound and tetrodotoxin can reveal the subtle conformational differences that account for the altered selectivity of this compound. uniprot.org Molecular dynamics simulations can complement these experimental studies by providing insights into the dynamic nature of the toxin-channel interactions. uniprot.orgresearchgate.net

Investigate Binding to Other NaV Subtypes: Although this compound is known to be less potent against other NaV subtypes, determining the structures of it in complex with these channels could explain the molecular basis for its reduced affinity. researchgate.netphysiology.orgnih.govresearchgate.net

These advanced structural studies will provide a detailed blueprint for the rational design of new molecules with enhanced selectivity for specific NaV channel subtypes.

Development of Novel this compound-Based Probes for Targeted NaV Channel Research

The high selectivity of this compound for the NaV1.6 channel makes it an excellent candidate for development as a research probe. mdpi.comnih.gov Such probes are invaluable tools for studying the distribution, trafficking, and function of specific NaV channel subtypes in cells and tissues. nih.gov

Future research in this area should focus on:

Fluorescent Probes: Attaching fluorescent dyes to this compound could create probes for visualizing NaV1.6 channels in living cells using advanced microscopy techniques. nih.gov A significant challenge will be to modify the this compound molecule without compromising its binding affinity and selectivity. nih.gov

Photoaffinity Probes: Incorporating photoreactive groups into the this compound structure could allow for the permanent labeling of NaV1.6 channels upon exposure to light. nih.gov This would be useful for identifying and quantifying the channels in complex biological samples.

Radiolabeled Probes: The development of radiolabeled this compound derivatives could enable quantitative binding assays and in vivo imaging techniques like positron emission tomography (PET) to study the distribution of NaV1.6 channels in the brain and other organs. nih.gov

The creation of these novel probes would significantly enhance our ability to study the physiological and pathophysiological roles of NaV1.6 channels.

Exploration of this compound for Modulating Specific NaV Channel-Related Biological Systems

Given its selective blockade of NaV1.6 channels, this compound holds promise as a tool for investigating the roles of this specific channel in various biological processes. mdpi.comnih.gov NaV1.6 channels are implicated in a range of physiological functions and disease states, including pain, epilepsy, and cancer. mdpi.comresearchgate.netnih.govumich.edu

Future research should explore the use of this compound to:

Dissect Neuronal Excitability: By selectively blocking NaV1.6 channels, researchers can investigate their specific contribution to the initiation and propagation of action potentials in different types of neurons. researchgate.netnih.gov

Investigate Pain Pathways: NaV1.6 channels are known to play a role in pain signaling. mdpi.com this compound could be used to probe the involvement of this channel in different pain models and to explore its potential as a lead compound for the development of novel analgesics.

Study Neurological Disorders: Dysfunction of NaV1.6 channels is linked to certain forms of epilepsy. researchgate.netnih.govumich.edu this compound could be a valuable tool for studying the mechanisms by which NaV1.6 dysfunction contributes to these disorders.

It is important to note that while this compound is a promising research tool, its selectivity is not absolute, and it can also block other NaV channels, such as NaV1.1, at higher concentrations. researchgate.netnih.gov Therefore, careful dose-response studies are essential for interpreting experimental results.

Q & A

Basic Research Questions

Q. How can anhydrotetrodotoxin be reliably identified and quantified in biological samples?

- Methodological Answer : this compound (4,9-anhydrotetrodotoxin) is typically identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection. For quantification, calibration curves are established using purified standards. Sodium channel inhibition assays using neuroblastoma cells (e.g., Neuro-2a) can confirm bioactivity, with IC₅₀ values compared to tetrodotoxin (TTX) to assess relative potency . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, focusing on characteristic peaks such as the quinazoline ring protons and hydroxyl groups .

Q. What experimental conditions are required to synthesize this compound from tetrodotoxin?

- Methodological Answer : this compound forms under acidic conditions (e.g., dilute HCl or H₂SO₄) via dehydration of TTX. Reaction parameters include:

- pH : 2–3, monitored using a pH meter.

- Temperature : 60–80°C, with reflux to prevent volatilization.

- Time : 12–24 hours, with progress tracked via thin-layer chromatography (TLC) or HPLC.

Post-reaction, purification is achieved via column chromatography (silica gel) or recrystallization. Confirmatory tests include sodium channel blocking assays and comparison to reference spectra .

Q. What are the best practices for conducting a literature review on this compound’s toxicological profile?

- Methodological Answer : Use systematic search strategies across PubMed, Web of Science, and SciFinder®. Key search terms:

- Chemical identifiers : CAS registry numbers (e.g., 4368-28-9 for this compound).

- Boolean operators : ("this compound" OR "4,9-anhydrotetrodotoxin") AND ("toxicity" OR "sodium channel" OR "biosynthesis").

Exclude patents and prioritize peer-reviewed journals. Cross-reference citations in foundational papers (e.g., EFSA reviews) to identify historical and emerging trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound’s sodium channel inhibition?

- Methodological Answer : Discrepancies in IC₅₀ values often arise from:

- Experimental models : Cell lines (e.g., Neuro-2a vs. HEK293) express varying Nav subunit compositions.

- Voltage protocols : Differences in holding potentials or depolarization durations affect toxin binding kinetics.

To standardize results:

Use a reference compound (e.g., TTX) in parallel assays.

Validate protocols with patch-clamp electrophysiology to measure direct channel-blocking effects.

Report detailed conditions (pH, temperature, buffer composition) to enable cross-study comparisons .

Q. What experimental designs are optimal for studying this compound’s interaction with Nav1.6 sodium channels in vivo?

- Methodological Answer :

- Animal models : Use Scn8a (Nav1.6) transgenic mice to isolate channel-specific effects.

- Dosing : Administer this compound intraperitoneally (0.1–1.0 mg/kg) and monitor neuromuscular paralysis via rotarod tests.

- Controls : Include TTX-treated cohorts to compare toxicity thresholds.

- Tissue analysis : Post-mortem immunohistochemistry (e.g., anti-Nav1.6 antibodies) quantifies channel distribution changes.

Data should be analyzed with two-way ANOVA to account for dose-response variability .

Q. How can researchers address challenges in isolating this compound from complex biological matrices?

- Methodological Answer :

- Extraction : Homogenize tissue samples (e.g., pufferfish liver) in acidic methanol (pH 3–4) to stabilize the toxin.

- Cleanup : Use solid-phase extraction (SPE) cartridges (C18 or mixed-mode resins) to remove lipids and proteins.

- Detection : Employ LC-MS/MS in multiple reaction monitoring (MRM) mode, targeting transitions like m/z 272 → 162 for quantification.

Validate recovery rates (>80%) using spiked samples and matrix-matched calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.